L-(+)-2-Phenylglycine-d5

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Accurate LC-MS/MS quantification of endogenous L-phenylglycine requires an isotope-labeled internal standard that co-elutes without mass overlap. Unlabeled or racemic analogs introduce analytical errors and matrix effect variations up to 50%. - 98 atom% D provides +5 Da mass shift; baseline resolution from M+0 signal - L-configuration ensures identical chromatographic retention as target analyte - ≥95% HPLC purity with batch-specific CoA; resists enzymatic α-hydrogen exchange

Molecular Formula C8H9NO2
Molecular Weight 156.19 g/mol
Cat. No. B12416869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(+)-2-Phenylglycine-d5
Molecular FormulaC8H9NO2
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyZGUNAGUHMKGQNY-FOXQAWPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-(+)-2-Phenylglycine-d5: Isotope-Labeled Chiral Amino Acid for LC-MS and Metabolic Tracing


L-(+)-2-Phenylglycine-d5 (CAS 1246820-68-7) is a stable isotope-labeled derivative of the non-proteinogenic amino acid L-(+)-2-phenylglycine, in which five hydrogen atoms on the phenyl ring are replaced by deuterium atoms . With a molecular formula of C₈H₄D₅NO₂ and a molecular weight of 156.19 g/mol, this compound serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) and as a tracer in metabolic flux studies [1]. The deuterium labeling provides a mass shift of +5 Da relative to the unlabeled L-phenylglycine (MW 151.16), enabling simultaneous detection and quantification without chemical interference .

1 Isotope-labeled internal standard (ISTD) for LC-MS/MS quantification
2 Chiral L-enantiomer standard ensures chromatographic co-elution with analyte
3 Phenyl ring d5-label resists metabolic exchange in tracer studies

Why Unlabeled or Racemic Phenylglycine Fails in Quantitative LC-MS


Generic substitution of L-(+)-2-phenylglycine-d5 with unlabeled L-phenylglycine or racemic D,L-phenylglycine-d5 introduces fundamental analytical errors that compromise data integrity. Unlabeled phenylglycine cannot serve as an internal standard in MS-based quantification because it co-elutes and generates identical mass-to-charge ratios as the endogenous analyte, making signal discrimination impossible [1]. Racemic D,L-phenylglycine-d5, while isotopically labeled, lacks stereochemical definition and may exhibit differential chromatographic behavior and recovery characteristics depending on the chiral environment of the analytical system [2]. Furthermore, deuterated internal standards can demonstrate matrix effect variations of up to 30-50% in complex biological samples relative to aqueous standards, requiring compound-specific validation that cannot be extrapolated from structural analogs [3].

Unlabeled phenylglycine
Co-elution with identical m/z may prevent reliable MS signal discrimination.
Racemic D,L-d5
Lacks stereochemical definition; may exhibit differential chromatographic recovery and peak shape.
Deuterated ISTD matrix effect
May vary 30–50% in biological matrices; requires compound-specific validation, not analog extrapolation.

Quantitative Differentiation Evidence for L-(+)-2-Phenylglycine-d5


Isotopic Purity: 98 atom% D Reduces Cross-Talk Interference

L-(+)-2-Phenylglycine-d5 is supplied with an isotopic enrichment of 98 atom% D, meaning 98% of the phenyl ring hydrogen positions are occupied by deuterium rather than protium . In comparison, lower-grade deuterated standards may be specified at only 95 atom% D, resulting in a 5% unlabeled fraction that contributes to M+0 signal in the analyte channel—a phenomenon known as cross-talk or isotopic impurity interference . At 98 atom% D, the unlabeled fraction is reduced to ≤2%, corresponding to a >2.5-fold reduction in potential quantification bias compared to 95 atom% D material.

Isotopic Purity
Data to verify
98 atom% D vs 95 atom% D; 60% reduction in unlabeled impurity fraction
Reduces M+0 cross-talk, supports LLOQ endpoint review
Supplier-specified enrichment; independent verification recommended.
Stable Isotope Labeling Mass Spectrometry Bioanalysis

Chemical Purity with Batch-Specific Certificate of Analysis

L-(+)-2-Phenylglycine-d5 is specified at ≥95% chemical purity by HPLC, with a Certificate of Analysis (CoA) providing batch-specific validation data . In contrast, generic D,L-2-phenylglycine-d5 (CAS 358731-96-1) is typically supplied without explicit enantiomeric purity specification, as the racemic nature precludes chiral purity assessment beyond chemical composition [1]. The availability of batch-specific CoA documentation for L-(+)-2-phenylglycine-d5 enables traceable method validation, whereas racemic alternatives may exhibit batch-to-batch variability in impurity profiles that confound long-term analytical reproducibility [2].

Chemical Purity & CoA
Specification review
≥95% by HPLC with batch-specific Certificate of Analysis; racemic alternative lacks enantiomeric definition
Supports traceable method validation documentation
Batch-specific CoA enables longitudinal reproducibility.
Analytical Chemistry Quality Control Method Validation

Stereochemical Purity: L-Enantiomer Ensures Chromatographic Co-Elution

L-(+)-2-phenylglycine-d5 maintains the defined (S)-configuration at the α-carbon, ensuring chromatographic behavior identical to endogenous L-phenylglycine. Studies on phenylglycine enantiomer separation using chiral crown ether stationary phases demonstrate that the R-enantiomer elutes prior to the S-enantiomer, with separation factors (α) sufficient for baseline resolution [1]. In contrast, the racemic D,L-2-phenylglycine-d5 (CAS 358731-96-1) contains both enantiomers, which would exhibit differential retention times and peak shapes on chiral columns—with D-phenylglycine showing tailing band profiles while L-phenylglycine elutes with symmetrical peaks [2].

Stereochemical Purity
Class-level
L-enantiomer (S-configuration) co-elutes with analyte; D-enantiomer elutes earlier with tailing peak profile
Enables matrix-effect correction through co-elution
Chiral crown ether/teicoplanin column context; racemic mix fails single co-elution requirement.
Chiral Chromatography Enantiomer Separation Bioanalysis

Deuterium Placement: Ring d5-Labeling Resists Metabolic Exchange

L-(+)-2-Phenylglycine-d5 features deuterium substitution exclusively on the phenyl ring (positions 2,3,4,5,6), leaving the α-carbon position unlabeled. This contrasts with α-deuterated phenylglycine derivatives where the Cα-D bond is susceptible to enzyme-catalyzed hydrogen-deuterium exchange. Studies demonstrate that when phenylglycine is incubated with amino acid racemase in deuterium oxide, the α-hydrogen undergoes exchange with solvent deuterium, producing α-deuterated phenylglycine stereospecifically but with retention of C2 configuration [1]. In metabolic tracing applications, α-position deuterium labeling can be lost through enzymatic racemization or transamination reactions, whereas ring deuterium remains stable under these conditions .

Deuterium Stability
Class-level
Ring d5-label resistant to enzymatic exchange; α-deuterated label undergoes loss with racemase/D2O
Supports tracer stability in long-duration metabolic studies
Amino acid racemase incubation model; ring-deuterated compound retains enrichment.
Isotope Exchange Metabolic Stability Tracer Studies

Validated Application Scenarios for L-(+)-2-Phenylglycine-d5


LC-MS/MS Quantification of Endogenous L-Phenylglycine in Biological Matrices

L-(+)-2-Phenylglycine-d5 serves as the optimal internal standard for accurate quantification of endogenous L-phenylglycine in plasma, urine, and tissue homogenates via LC-MS/MS. The 98 atom% D isotopic enrichment minimizes cross-talk interference, while the defined L-configuration ensures chromatographic co-elution with the target analyte [1], enabling correction for matrix effects that can otherwise suppress ionization by 30-50% in plasma samples [2]. This application is particularly critical in pharmacokinetic studies of β-lactam antibiotics where phenylglycine is a metabolic byproduct.

Metabolic Flux Analysis of Amino Acid Pathways in Cell Culture

The phenyl ring d5-labeling of L-(+)-2-phenylglycine-d5 provides a stable isotopic tracer that resists enzymatic α-hydrogen exchange, unlike α-deuterated analogs . In metabolic flux studies, researchers can track the incorporation and transformation of phenylglycine through transamination and oxidation pathways without label scrambling. The compound's ≥95% HPLC purity with batch-specific CoA documentation [1] ensures that observed metabolic conversions reflect biological processes rather than chemical impurities. This enables robust quantification of flux rates in mammalian cell cultures and microbial systems.

Chiral Method Development for Enantiomeric Purity Assessment

L-(+)-2-Phenylglycine-d5 functions as a chirally pure reference standard for developing and validating HPLC methods that assess enantiomeric purity. The established elution order (D before L) and differential peak symmetry characteristics provide a benchmark for method performance verification. Unlike racemic D,L-phenylglycine-d5, which contains both enantiomers and complicates peak assignment, the L-enantiomer standard enables unambiguous retention time calibration and system suitability testing in chiral separation workflows [1].

Stable Isotope Dilution Assays in Clinical Metabolomics

In clinical metabolomics studies requiring precise quantitation of amino acid panels, L-(+)-2-phenylglycine-d5 meets the exact-matching calibration requirements defined for stable isotope dilution mass spectrometry . The 98 atom% D enrichment provides a clean +5 Da mass shift, ensuring baseline resolution from the endogenous M+0 signal and eliminating the need for complex deconvolution algorithms. The availability of Certificate of Analysis documentation [1] supports regulatory compliance and enables traceable measurement uncertainty estimation, a requirement for clinical diagnostic applications.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in plasma research matrices
98 atom% D enrichment and L-enantiomer co-elution
Matrix-effect correction and cross-talk reduction
Metabolic flux analysis in cell culture
Ring d5-label resistant to enzymatic exchange
Tracer stability and impurity-controlled flux rates
Chiral HPLC method validation
Defined L-enantiomer with established elution order
Retention time calibration and peak symmetry verification
Stable isotope dilution in research metabolomics
+5 Da mass shift and batch-specific CoA documentation
Baseline resolution and traceable measurement uncertainty

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-(+)-2-Phenylglycine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.